molecular formula C9H8F4O2S B14060188 1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene

1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14060188
M. Wt: 256.22 g/mol
InChI Key: CJFOYCOSLWHIOG-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethylthiolating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The methoxy, fluoro, and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of the original functional groups with new ones.

Scientific Research Applications

1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of the trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene: Similar in structure but with different positioning of the functional groups.

    1,3-Dimethoxy-4-fluoro-2-(trifluoromethylthio)benzene: Another isomer with slight variations in the arrangement of atoms.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

1-fluoro-2,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-6-4-3-5(10)7(15-2)8(6)16-9(11,12)13/h3-4H,1-2H3

InChI Key

CJFOYCOSLWHIOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)SC(F)(F)F

Origin of Product

United States

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